1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole
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Overview
Description
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorophenyl group, a 2-methoxyphenyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 4-chlorophenylhydrazine with 2-methoxyacetophenone in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazoline derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
1-(4-chlorophenyl)-3-methyl-1H-pyrazole: Lacks the 2-methoxyphenyl group, which may affect its chemical reactivity and biological activity.
1-(2-methoxyphenyl)-3-methyl-1H-pyrazole: Lacks the 4-chlorophenyl group, leading to different properties and applications.
4-(2-methoxyphenyl)-3-methyl-1H-pyrazole: Lacks the 4-chlorophenyl group, which may influence its overall activity.
Uniqueness: 1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole is unique due to the presence of both the 4-chlorophenyl and 2-methoxyphenyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxyphenyl)-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-12-16(15-5-3-4-6-17(15)21-2)11-20(19-12)14-9-7-13(18)8-10-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJPXODAUMWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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